

# analytical methods for 2-[2-(4-chlorophenyl)phenyl]acetic acid quantification

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## Compound of Interest

Compound Name: 2-[2-(4-chlorophenyl)phenyl]acetic Acid

Cat. No.: B1608147

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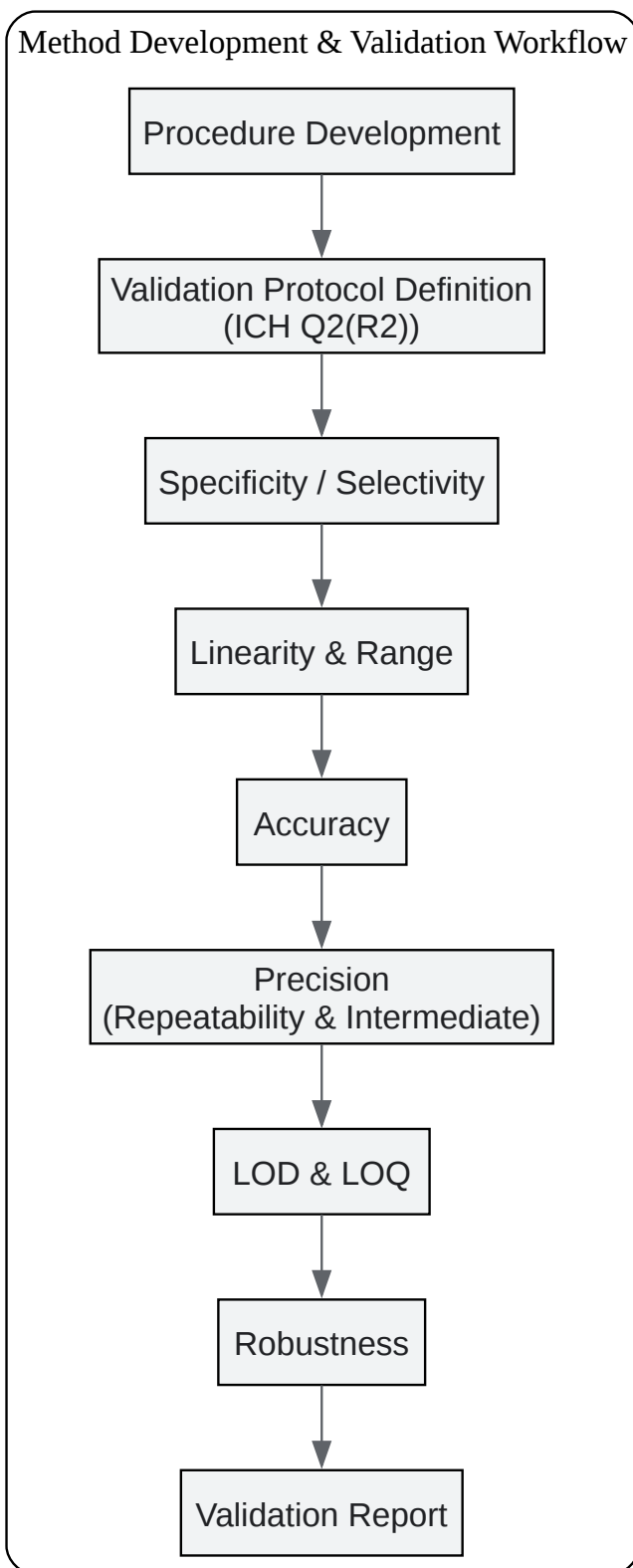
## The Foundation: Principles of Analytical Method Validation

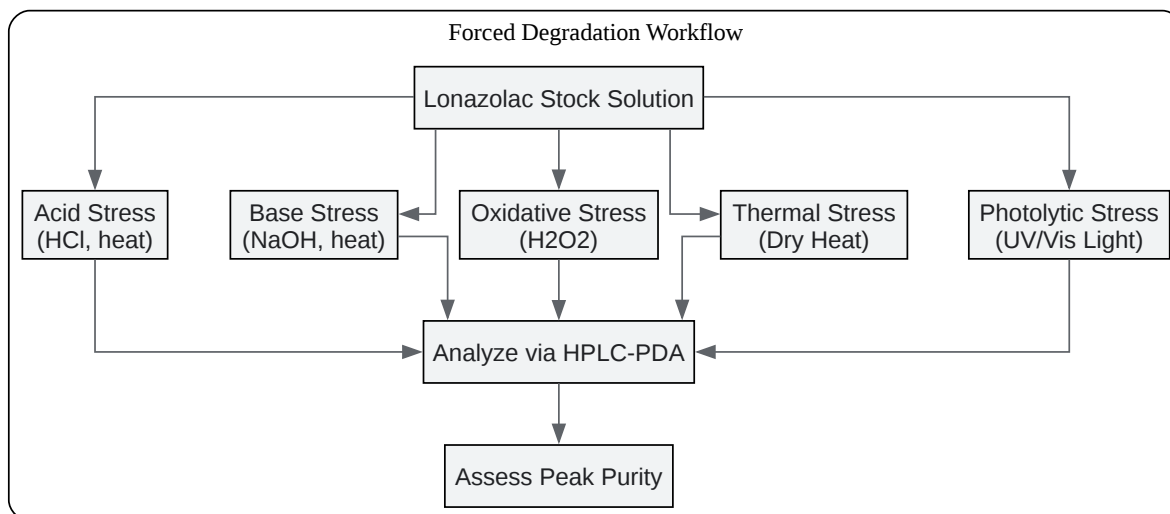
The objective of any analytical procedure is to demonstrate that it is fit for its intended purpose. [6] All protocols described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2). [6][7][8] This ensures that the methods are reliable, reproducible, and meet global regulatory expectations. [9][10]

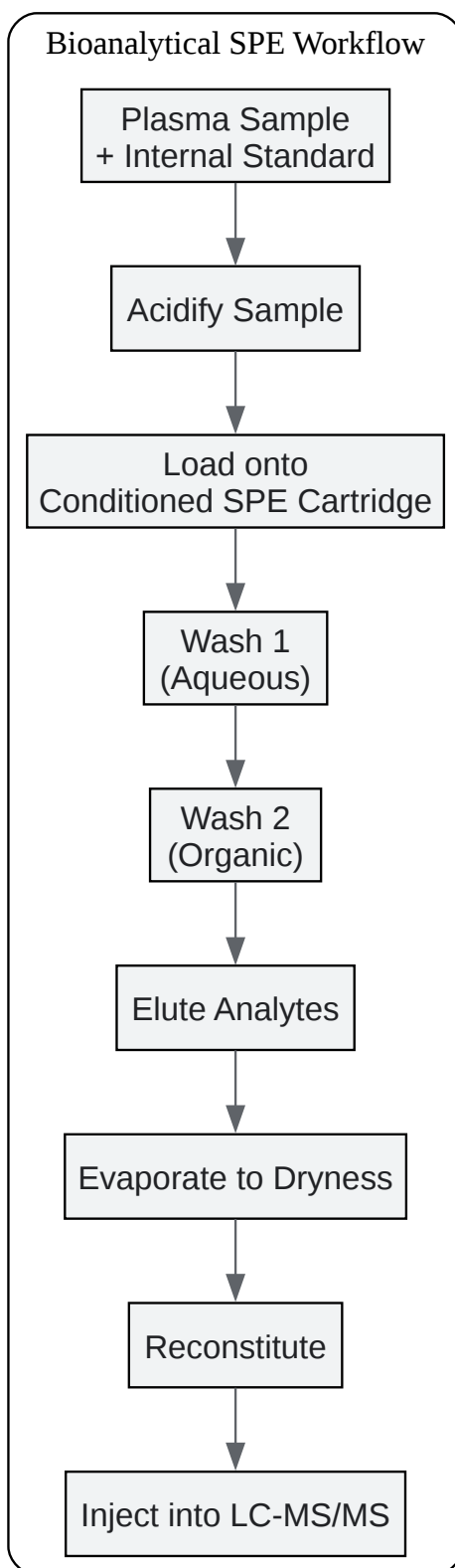
Key validation parameters include:

- **Specificity/Selectivity:** The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. [9]
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. [9]
- **Accuracy:** The closeness of the test results to the true value, often expressed as percent recovery. [9]
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.

- Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable accuracy, precision, and linearity.[\[6\]](#)
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.







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## Sources

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